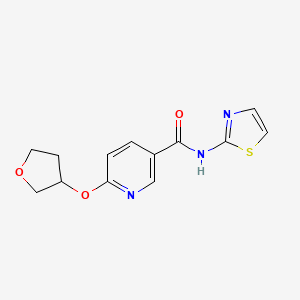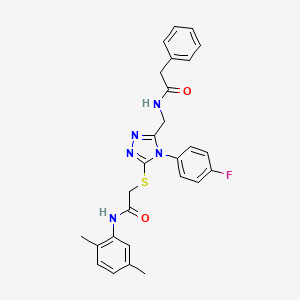![molecular formula C14H11ClN2OS B2661637 2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 571155-99-2](/img/structure/B2661637.png)
2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C14H11ClN2OS and its molecular weight is 290.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Thienopyrimidine derivatives, including those related to 2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, have been synthesized and studied for their antimicrobial and anti-inflammatory activities. These compounds have shown significant efficacy against bacteria, fungi, and inflammation, underscoring their potential as bioactive compounds for the development of new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Antihyperlipidemic Activity
Certain thieno[2,3-d]pyrimidin-4(3H)-ones have been prepared and evaluated for their antihyperlipidemic activity in animal models. One derivative, in particular, demonstrated serum triglyceride lowering activity comparable to known antihyperlipidemic drugs, highlighting the potential of these compounds in treating hyperlipidemia (Shishoo et al., 1990).
Antitumor and Antifolate Inhibitors
A series of thieno[2,3-d]pyrimidine derivatives have been developed as selective folate receptor (FR) alpha and beta substrates and as antitumor agents. These compounds specifically inhibit tumor cell growth by dual inhibition of key enzymes in purine biosynthesis, offering a unique mechanism of action distinct from other antifolates. Their selectivity towards FRs over other cellular entry mechanisms suggests a promising approach for targeted cancer therapy (Deng et al., 2009).
Nonlinear Optical (NLO) Properties
Thienopyrimidines have been explored for their nonlinear optical properties, contributing to advancements in materials science. These compounds show potential for applications in optoelectronics, owing to their considerable NLO characteristics, which are essential for the development of optical and electronic devices (Hussain et al., 2020).
Antioxidant and Antimicrobial Evaluation
Derivatives encompassing indolylthienopyrimidines have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds offer a promising foundation for the design of new agents with enhanced biological properties, highlighting the versatility of thienopyrimidine derivatives in pharmaceutical research (Saundane et al., 2012).
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-19-14-12(10)13(18)16-11(6-15)17-14/h2-5,7H,6H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWNMIOPTSUARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
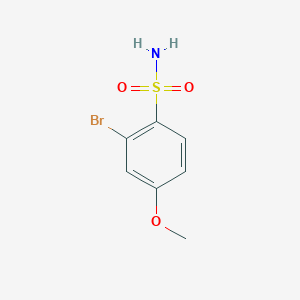
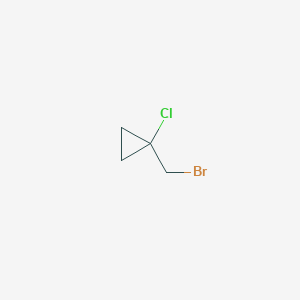
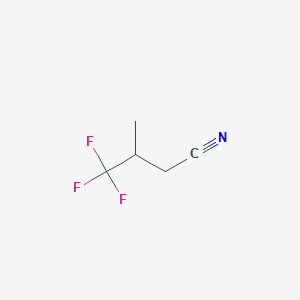
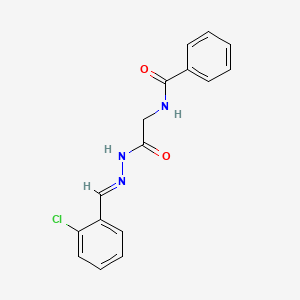
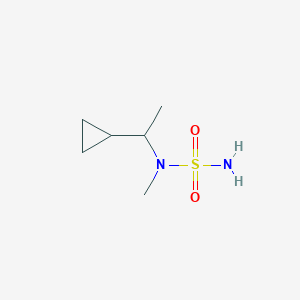

![6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2661566.png)
![3-Methyl-1-[(2-methyl-3-phenyltetrahydro-5-isoxazolyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2661568.png)
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B2661570.png)
![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)
